5,5'-(Butane-1,1-diyl)bis(1-(tert-butyl)-4-methyl-2-(octyloxy)benzene)
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Overview
Description
5,5’-(Butane-1,1-diyl)bis(1-(tert-butyl)-4-methyl-2-(octyloxy)benzene) is an organic compound characterized by its complex structure, which includes tert-butyl, methyl, and octyloxy groups attached to a benzene ring
Preparation Methods
The synthesis of 5,5’-(Butane-1,1-diyl)bis(1-(tert-butyl)-4-methyl-2-(octyloxy)benzene) typically involves multiple stepsThe final step involves coupling these modified benzene rings with a butane-1,1-diyl linker under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of tert-butyl and octyloxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, where reagents like halogens or nitro groups can be introduced under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes .
Scientific Research Applications
5,5’-(Butane-1,1-diyl)bis(1-(tert-butyl)-4-methyl-2-(octyloxy)benzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the functional groups present and their ability to form bonds with target molecules. For example, the octyloxy group may enhance its lipophilicity, allowing it to interact more effectively with lipid membranes .
Comparison with Similar Compounds
Compared to other similar compounds, 5,5’-(Butane-1,1-diyl)bis(1-(tert-butyl)-4-methyl-2-(octyloxy)benzene) is unique due to its combination of tert-butyl, methyl, and octyloxy groups. Similar compounds include:
4,4’-di-tert-Butylbiphenyl: Lacks the octyloxy group, making it less lipophilic.
Bis(4-tert-butylphenyl)amine: Contains amine groups instead of the butane-1,1-diyl linker, leading to different reactivity and applications.
Properties
Molecular Formula |
C42H70O2 |
---|---|
Molecular Weight |
607.0 g/mol |
IUPAC Name |
1-tert-butyl-5-[1-(5-tert-butyl-2-methyl-4-octoxyphenyl)butyl]-4-methyl-2-octoxybenzene |
InChI |
InChI=1S/C42H70O2/c1-12-15-17-19-21-23-26-43-39-28-32(4)35(30-37(39)41(6,7)8)34(25-14-3)36-31-38(42(9,10)11)40(29-33(36)5)44-27-24-22-20-18-16-13-2/h28-31,34H,12-27H2,1-11H3 |
InChI Key |
CWIZLSIYVIYJBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)C)C(CCC)C2=CC(=C(C=C2C)OCCCCCCCC)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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